N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide

Catalog No.
S548439
CAS No.
1176760-49-8
M.F
C28H33N5O2S
M. Wt
503.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1...

CAS Number

1176760-49-8

Product Name

N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide

IUPAC Name

N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C28H33N5O2S

Molecular Weight

503.7 g/mol

InChI

InChI=1S/C28H33N5O2S/c1-18(2)24(32(16-8-15-29)27(34)22-13-11-19(3)12-14-22)25-30-26-23(20(4)31-36-26)28(35)33(25)17-21-9-6-5-7-10-21/h5-7,9-14,18,24H,8,15-17,29H2,1-4H3

InChI Key

SMFXSYMLJDHGIE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C(=NS3)C)C(=O)N2CC4=CC=CC=C4)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD 4877, AZD-4877, AZD4877, N-(3-aminopropyl)-N-(1-(5-benzyl-3-methyl-4-oxo-(1,2)thiazolo(5,4-d)pyrimidin-6-yl)-2-methylpropyl)-4-methylbenzamide

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C(=NS3)C)C(=O)N2CC4=CC=CC=C4)C(C)C

Description

The exact mass of the compound Azd-4877 is 503.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, commonly referred to as AZD4877, is a synthetic compound designed as a kinesin spindle protein inhibitor. This compound has garnered attention for its potential in cancer therapy due to its ability to disrupt mitotic processes in cancer cells. The chemical structure features a complex arrangement of functional groups that contribute to its biological activity and pharmacological properties.

AZD4877 acts primarily through the inhibition of kinesin spindle protein, which is essential for proper mitotic spindle formation during cell division. The compound binds to the motor domain of kinesin, preventing its interaction with microtubules. This inhibition leads to the arrest of cancer cells in mitosis, resulting in cellular death characterized by the formation of monopolar spindles. The specific biochemical pathways affected by AZD4877 include:

  • Microtubule dynamics: Disruption of normal microtubule assembly and disassembly.
  • Cell cycle arrest: Induction of G2/M phase arrest in cancer cells.

AZD4877 exhibits significant antitumor activity through its role as a kinesin spindle protein inhibitor. In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines by disrupting normal mitotic processes. The compound has demonstrated:

  • Potent anticancer efficacy: Effective against multiple cancer types, including those resistant to conventional therapies.
  • Favorable pharmacokinetic profile: Good absorption and distribution characteristics make it suitable for clinical development .

The synthesis of AZD4877 involves several key steps:

  • Formation of the thiazolo[5,4-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the benzyl and methyl groups: These groups are added via substitution reactions to enhance biological activity.
  • Final amide formation: The final step involves coupling the amine with the appropriate acid derivative to form the amide bond characteristic of AZD4877.

The detailed synthetic route has been optimized for yield and purity, making it feasible for large-scale production .

AZD4877 has potential applications primarily in oncology as an antitumor agent. Its ability to inhibit kinesin spindle protein makes it a candidate for treating various cancers, particularly those that are difficult to manage with existing therapies. Ongoing research is focused on:

  • Clinical trials: Evaluating its efficacy and safety in human subjects.
  • Combination therapies: Investigating synergistic effects when used alongside other anticancer agents.

Studies have shown that AZD4877 interacts specifically with kinesin spindle protein, leading to significant alterations in cellular dynamics during mitosis. Interaction studies include:

  • Binding affinity assays: These assess how well AZD4877 binds to kinesin compared to other known inhibitors.
  • Cellular assays: Evaluating the impact on cell viability and apoptosis markers in treated cancer cells.

These studies confirm the selectivity and potency of AZD4877 as an antitumor agent .

AZD4877 belongs to a class of compounds known as kinesin spindle protein inhibitors. Similar compounds include:

Compound NameStructureUnique Features
AZD5363KSP InhibitorDual inhibition of KSP and other kinases
MK-5108KSP InhibitorFocused on specific cancer types
CENP-E InhibitorsCENP-E InhibitorTargets a different motor protein involved in mitosis

Uniqueness

AZD4877 is distinguished by its specific structural features that enhance its binding affinity and selectivity for kinesin spindle protein compared to similar compounds. Its unique combination of functional groups contributes to its potent biological activity and pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

503.23549649 g/mol

Monoisotopic Mass

503.23549649 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19ORU63E06

Other CAS

1176760-49-8

Wikipedia

Azd-4877

Dates

Modify: 2024-02-18
1: Gerecitano JF, Stephenson JJ, Lewis NL, Osmukhina A, Li J, Wu K, You Z, Huszar D, Skolnik JM, Schwartz GK. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies. Invest New Drugs. 2012 May 22. [Epub ahead of print] PubMed PMID: 22615058.
2: Marquis L, Tran M, Choi W, Lee IL, Huszar D, Siefker-Radtke A, Dinney C, McConkey DJ. p63 expression correlates with sensitivity to the Eg5 inhibitor ZD4877 in bladder cancer cells. Cancer Biol Ther. 2012 May 1;13(7):477-86. Epub 2012 May 1. PubMed PMID: 22361733.
3: Theoclitou ME, Aquila B, Block MH, Brassil PJ, Castriotta L, Code E, Collins MP, Davies AM, Deegan T, Ezhuthachan J, Filla S, Freed E, Hu H, Huszar D, Jayaraman M, Lawson D, Lewis PM, Nadella MV, Oza V, Padmanilayam M, Pontz T, Ronco L, Russell D, Whitston D, Zheng X. Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin -6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. J Med Chem. 2011 Oct 13;54(19):6734-50. Epub 2011 Sep 7. PubMed PMID: 21899292.
4: Esaki T, Seto T, Ariyama H, Arita S, Fujimoto C, Tsukasa K, Kometani T, Nosaki K, Hirai F, Yagawa K. Phase I Study to Assess the Safety, Tolerability and Pharmacokinetics of AZD4877 in Japanese Patients with Solid Tumors. Arch Drug Inf. 2011 Jun;4(2):23-31. PubMed PMID: 21765863; PubMed Central PMCID: PMC3130141.
5: Infante JR, Kurzrock R, Spratlin J, Burris HA, Eckhardt SG, Li J, Wu K, Skolnik JM, Hylander-Gans L, Osmukhina A, Huszar D, Herbst RS. A Phase I study to assess the safety, tolerability, and pharmacokinetics of AZD4877, an intravenous Eg5 inhibitor in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2012 Jan;69(1):165-72. Epub 2011 Jun 3. PubMed PMID: 21638123.
6: Kantarjian HM, Padmanabhan S, Stock W, Tallman MS, Curt GA, Li J, Osmukhina A, Wu K, Huszar D, Borthukar G, Faderl S, Garcia-Manero G, Kadia T, Sankhala K, Odenike O, Altman JK, Minden M. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of AZD4877 in patients with refractory acute myeloid leukemia. Invest New Drugs. 2012 Jun;30(3):1107-15. Epub 2011 Apr 15. PubMed PMID: 21494838.

Explore Compound Types